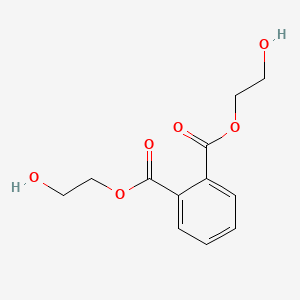

Bis(2-hydroxyethyl) phthalate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

bis(2-hydroxyethyl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O6/c13-5-7-17-11(15)9-3-1-2-4-10(9)12(16)18-8-6-14/h1-4,13-14H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAKVXHUYTFYBPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OCCO)C(=O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3058907 | |

| Record name | Bis(2-hydroxyethyl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84-73-1 | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-bis(2-hydroxyethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-hydroxyethyl) phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-bis(2-hydroxyethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2-hydroxyethyl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-hydroxyethyl) phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.415 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(2-HYDROXYETHYL) PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/977L5S4DJ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of Bis 2 Hydroxyethyl Phthalate

Reaction Mechanisms and Pathways for BHEP Formation

The formation of Bis(2-hydroxyethyl) phthalate (B1215562) is most prominently achieved through the glycolysis of PET. This process involves the depolymerization of the long polymer chains of PET into its monomeric units.

Production of Bis(2-hydroxyethyl) Phthalate via Poly(ethylene terephthalate) (PET) Glycolysis

Glycolysis is a key chemical recycling method for PET, offering a pathway to break down the polymer into valuable monomers. digitellinc.com The fundamental reaction involves the transesterification of the ester linkages within the PET chain with ethylene (B1197577) glycol. This process is essentially the reverse of the polycondensation reaction used to synthesize PET. mdpi.com

The product of PET glycolysis is typically a heterogeneous mixture containing BHEP, as well as dimers and other low molecular weight oligomers. mdpi.com The separation of pure BHEP from this mixture is a crucial step for its subsequent applications. Researchers have focused on optimizing reaction conditions, such as temperature, time, and catalyst concentration, to maximize the yield and purity of BHEP. mdpi.comresearchgate.net For instance, carrying out the glycolysis reaction under pressure has been shown to be a faster method for producing almost pure BHEP. mdpi.com

Table 1: PET Glycolysis Methods for BHEP Production

| Glycolysis Method | Description | Advantages |

| Conventional Heating | Involves heating the PET and ethylene glycol mixture to temperatures between 140-180°C. butlerov.com | A well-established and straightforward method. |

| Microwave (MW) Irradiation | Utilizes microwave energy to heat the reactants. butlerov.com | Substantially increases the yield and significantly reduces the depolymerization time. butlerov.com |

| Pressure Reactor | The glycolysis reaction is carried out under pressure (e.g., 3 bar) at temperatures of 180-220°C. mdpi.com | Leads to almost pure BHET at shorter reaction times. mdpi.com |

| Solvent-Assisted Glycolysis | Employs organic solvents in addition to ethylene glycol. mdpi.com | Can enhance the reaction rate and BHET yield. mdpi.com |

Catalytic Systems Employed in BHEP Synthesis

The efficiency of PET glycolysis is significantly enhanced by the use of catalysts. Various catalytic systems have been explored to accelerate the depolymerization process and improve the selectivity towards BHEP.

Metal salts, particularly acetates, are widely used as transesterification catalysts. Zinc acetate (B1210297) is a commonly employed and effective catalyst for the glycolysis of PET. researchgate.netbutlerov.com The concentration of the catalyst can influence the reaction yield, especially when using conventional heating methods. butlerov.com Other metal-based catalysts that have been investigated include antimony (III) oxide, tin (II) chloride, and titanium isopropoxide. uos.ac.kr

In the pursuit of more environmentally friendly and cost-effective solutions, researchers are exploring alternative catalysts to replace heavy metal salts, which can be toxic and non-biodegradable. researchgate.net The development of efficient and selective catalysts remains a key area of research to optimize the production of BHEP from PET waste.

Table 2: Catalysts in BHEP Synthesis via PET Glycolysis

| Catalyst | Category | Observations |

| Zinc Acetate | Metal Salt | A common and effective catalyst for PET glycolysis. researchgate.netbutlerov.com |

| Antimony (III) Oxide | Metal Oxide | Used as a catalyst in the glycolysis of PET. uos.ac.kr |

| Tin (II) Chloride | Metal Halide | Investigated as a catalyst for the transesterification of PET. uos.ac.kr |

| Titanium Isopropoxide | Metal Alkoxide | Shows high activity at higher temperatures in transesterification reactions. uos.ac.kr |

Derivatization and Further Chemical Reactivity of this compound

The presence of two primary hydroxyl groups in the BHEP molecule provides active sites for a variety of chemical reactions, allowing for its derivatization into other useful compounds and its incorporation into polymeric structures.

Reactions with Dichlorophosphates in Polyphosphodiester Synthesis

BHEP can be reacted with dichlorophosphates to form copolymers. encyclopedia.pub For example, the reaction of BHEP with Cl₂P(O)OR (where R can be a methyl or ethyl group) leads to the formation of polyphosphodiester structures. encyclopedia.pub This reaction opens a pathway to synthesize phosphate-containing analogs of PET. encyclopedia.pub However, the use of chlorine-containing reagents like dichlorophosphates is becoming less common due to environmental concerns, leading to a shift towards more sustainable synthetic approaches for biodegradable materials. encyclopedia.pub

Exploration of Other Esterification and Transesterification Reactions

The hydroxyl groups of BHEP can readily undergo esterification and transesterification reactions. For instance, BHEP can be transesterified with other diols, such as 1,4-butanediol, to produce different terephthalate (B1205515) monomers. uos.ac.kr This reaction has been studied using various homogeneous catalysts like zinc acetate and titanium isopropoxide, with the latter showing higher activity at elevated temperatures. uos.ac.kr

Furthermore, BHEP can be used in lipase-catalyzed sequential biocatalytic processes. This involves the hydrolysis of BHEP by lipase, followed by the esterification of the resulting products, mono(2-hydroxyethyl)terephthalic acid and terephthalic acid, using dimethyl carbonate. researchgate.net These reactions highlight the versatility of BHEP as a platform molecule for synthesizing a range of esters with potential applications in various fields.

Role of this compound as an Intermediate in Polymer Chemistry

BHEP is a valuable intermediate in polymer chemistry, primarily serving as a monomer for the synthesis of various polymers. The most straightforward application is its polymerization to regenerate PET. digitellinc.com However, the cost-competitiveness of recycled PET often limits its widespread use, prompting exploration into alternative high-value applications for BHEP. digitellinc.com

BHEP can be used to synthesize biodegradable copolyesters by reacting it with various hydrophilic aliphatic carboxylic acids. digitellinc.com These copolyesters are being investigated for their potential use as sustainable packaging materials. digitellinc.com Additionally, BHEP can be incorporated as a comonomer in the synthesis of polyurethanes. digitellinc.com The inclusion of the BHEP unit, with its selectively degradable ester linkages, allows for the base-catalyzed methanolysis of the polyurethane, yielding monomeric dicarbamates that can be reprocessed. digitellinc.com This approach contributes to a more circular economy for polyurethanes. digitellinc.com

The sub-products from PET glycolysis, which include BHEP and other oligomeric polyols, can also be utilized in the synthesis of other polymers such as unsaturated polyesters, vinyl esters, and epoxy resins. mdpi.com This demonstrates the broad potential of BHEP and its related oligomers as versatile building blocks in the creation of a wide array of polymeric materials. mdpi.comresearchgate.net

Advanced Analytical Chemistry for Bis 2 Hydroxyethyl Phthalate

Chromatographic Separation Techniques for BHEP Quantification

Chromatographic methods are paramount for the effective separation of BHEP from complex matrices. High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the most prominently used techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) Methodologies for BHEP

HPLC is a widely adopted technique for the quantification of BHEP. A common approach involves reverse-phase (RP) HPLC, which separates compounds based on their hydrophobicity. In a typical RP-HPLC setup for BHEP analysis, a non-polar stationary phase is used in conjunction with a polar mobile phase.

A prevalent HPLC method for BHEP utilizes a C18 column as the stationary phase. The mobile phase often consists of a mixture of acetonitrile (B52724), water, and an acid, such as phosphoric acid. sielc.com The acidic component helps to ensure sharp and symmetrical peaks by suppressing the ionization of any residual silanol (B1196071) groups on the stationary phase and the analyte itself. Detection is commonly performed using a UV detector, as the benzene (B151609) ring in the phthalate (B1215562) structure absorbs ultraviolet light. For instance, a study on the determination of various phthalates in cosmetic products employed a reverse-phase C18 column with a gradient elution of 5 mM potassium dihydrogen phosphate (B84403) and acetonitrile, with detection at 230 nm. researchgate.net Another method developed for the analysis of bis(2-ethylhexyl) phthalate (DEHP) in alcoholic beverages used a C18 column with a mobile phase of ultrapure water and acetonitrile with 1% methanol (B129727), and UV detection at 225 nm. mdpi.com

Table 1: Exemplary HPLC-UV Method Parameters for Phthalate Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5.0 µm |

| Mobile Phase | Gradient of 5 mM KH2PO4 and Acetonitrile |

| Flow Rate | 1.5 mL/min |

| Detection | UV at 230 nm |

| Run Time | 21 minutes |

This table is a composite representation of typical starting conditions for phthalate analysis and may require optimization for BHEP-specific quantification.

Ultra-Performance Liquid Chromatography (UPLC) Enhancements in BHEP Analysis

UPLC represents a significant advancement over traditional HPLC, offering higher resolution, increased sensitivity, and faster analysis times. This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires a specialized pumping system capable of delivering the mobile phase at much higher pressures.

For the analysis of BHEP and other phthalates, UPLC is often coupled with tandem mass spectrometry (UPLC-MS/MS), providing a highly selective and sensitive detection method. A study detailing the analysis of 13 phthalate metabolites utilized a UPLC system with a Phenyl-Hexyl column (2.1 × 100 mm, 1.7 µm). nih.gov The use of smaller particle columns in UPLC allows for faster separations, with run times for phthalate analysis often being under 10 minutes. nih.govsciex.com This high-throughput capability is particularly advantageous for laboratories analyzing a large number of samples.

Optimization of Mobile Phases and Stationary Phases for BHEP Separation

The choice of mobile and stationary phases is critical for achieving optimal separation of BHEP.

Stationary Phase Selection:

C18 Columns: These are the most common choice for reversed-phase chromatography of phthalates due to their hydrophobic nature, which provides good retention for these moderately non-polar compounds. sielc.comresearchgate.netmdpi.com

Phenyl-Hexyl Columns: These columns offer alternative selectivity to C18 phases. The phenyl groups can provide pi-pi interactions with the aromatic ring of BHEP, leading to enhanced retention and resolution, especially for separating isomers. nih.gov

Specialized Reversed-Phase Columns: Some manufacturers offer specialized RP columns with low silanol activity, such as the Newcrom R1, which can provide improved peak shape for polar analytes without the need for strong mobile phase modifiers. sielc.comsielc.com

Mobile Phase Optimization:

The mobile phase in reversed-phase chromatography for BHEP typically consists of a mixture of water and an organic solvent, most commonly acetonitrile or methanol.

Organic Modifier: Acetonitrile is often preferred over methanol as it generally provides lower backpressure and has a lower UV cutoff. sielc.com

pH and Additives: The addition of a small amount of acid, such as formic acid or phosphoric acid, to the mobile phase is a common practice. sielc.com For applications where the eluent is introduced into a mass spectrometer, a volatile acid like formic acid is used instead of non-volatile acids like phosphoric acid. sielc.comsielc.com The acid helps to protonate the hydroxyl groups of BHEP, reducing peak tailing and improving chromatographic performance.

The gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is frequently employed to effectively separate a wide range of phthalates with varying polarities in a single run. mdpi.comnih.gov

Spectroscopic Characterization and Structural Confirmation

While chromatography is excellent for separation and quantification, spectroscopy is indispensable for the unambiguous identification and structural elucidation of BHEP.

Mass Spectrometry (MS) Applications in BHEP Identification

Mass spectrometry, particularly when coupled with a chromatographic inlet (LC-MS or GC-MS), is a powerful tool for the identification of BHEP. The mass spectrometer ionizes the BHEP molecule and then separates the resulting ions based on their mass-to-charge ratio (m/z).

In tandem mass spectrometry (MS/MS), a specific parent ion of BHEP is selected and fragmented, and the resulting daughter ions are detected. This process provides a unique fragmentation pattern that serves as a chemical fingerprint for the compound, allowing for highly confident identification. For phthalates, common fragmentation pathways involve the cleavage of the ester side chains. Although specific fragmentation data for BHEP is not detailed in the provided results, general phthalate fragmentation involves the loss of the alkoxycarbonyl group or the entire ester side chain. For many phthalate metabolites, a common fragment ion at m/z 149, corresponding to the protonated phthalic anhydride, is observed. sciex.com

UPLC-MS/MS methods have been developed for the sensitive detection of various phthalate metabolites in biological matrices, demonstrating the robustness of this technique for identifying compounds within this class. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for BHEP Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules like BHEP. It provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of BHEP would show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the benzene ring would appear in the downfield region (typically δ 7.5-7.8 ppm). The protons of the two equivalent ethyl groups attached to the ester oxygen atoms would give rise to two sets of signals: a triplet for the -CH₂- group adjacent to the oxygen and a triplet for the terminal -CH₂-OH group. The coupling patterns and integration of these signals would confirm the connectivity of the atoms.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments in the BHEP molecule. One would expect to see signals for the carbonyl carbons of the ester groups (typically in the range of δ 165-175 ppm), the aromatic carbons (δ 125-135 ppm), and the aliphatic carbons of the hydroxyethyl (B10761427) side chains (δ 60-70 ppm).

Publicly available spectral data for BHEP can be found in databases such as PubChem. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for Bis(2-hydroxyethyl) phthalate

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~168 |

| Aromatic (quaternary) | ~132 |

| Aromatic (CH) | ~131, ~129 |

| Methylene (-O-CH₂-) | ~65 |

| Methylene (-CH₂-OH) | ~60 |

Note: These are approximate values and can vary based on the solvent and instrument used.

By combining the information from both ¹H and ¹³C NMR spectra, the complete chemical structure of this compound can be unequivocally confirmed.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for BHEP Analysis

Spectroscopic techniques are fundamental in the qualitative and quantitative analysis of this compound (BHEP). Infrared (IR) spectroscopy is particularly useful for identifying the functional groups within the BHEP molecule, while Ultraviolet-Visible (UV-Vis) spectroscopy is employed for quantitative measurements based on the molecule's absorption of light.

Infrared (IR) Spectroscopy:

The IR spectrum of BHEP reveals characteristic absorption bands that correspond to its specific molecular structure. Key spectral features include:

O-H Stretching: A broad band is typically observed in the region of 3500-3200 cm⁻¹, indicative of the hydroxyl (-OH) groups present in the 2-hydroxyethyl moieties.

C-H Stretching: Aromatic C-H stretching vibrations appear around 3100-3000 cm⁻¹, while aliphatic C-H stretching from the ethyl groups is found in the 2950-2850 cm⁻¹ region.

C=O Stretching: A strong absorption band characteristic of the ester carbonyl (C=O) group is prominent around 1720 cm⁻¹. This is a key identifier for phthalate esters.

C=C Stretching: Aromatic ring C=C stretching vibrations can be observed in the 1600-1450 cm⁻¹ region.

C-O Stretching: The C-O stretching vibrations of the ester and alcohol functionalities typically appear in the 1300-1000 cm⁻¹ range.

These characteristic peaks allow for the qualitative identification of BHEP and can distinguish it from other related phthalates or compounds. For instance, the presence of the broad -OH band is a key differentiator from phthalates that lack hydroxyl groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy is a valuable tool for the quantitative analysis of BHEP. The phthalate ring system in BHEP contains chromophores that absorb UV radiation. The maximum absorbance (λmax) for BHEP is typically observed in the UV region. While specific values can vary slightly depending on the solvent used, the absorption maxima for similar phthalates are often found around 230-235 nm. ilacadofsci.com

For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of BHEP standard solutions of known concentrations at the λmax. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte, allowing for the determination of BHEP concentration in unknown samples. The choice of wavelength is critical to maximize sensitivity and minimize interference from other components in the sample matrix. ilacadofsci.com For example, in the analysis of a related phthalate, di(2-ethylhexyl) phthalate (DEHP), a wavelength of 225 nm has been utilized. mdpi.com

Method Development and Validation for this compound Analysis

The development and validation of analytical methods are crucial to ensure the reliability and accuracy of BHEP quantification. This process involves a systematic evaluation of the method's performance characteristics according to established guidelines.

Evaluation of Analytical Method Specificity and Selectivity

Specificity refers to the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. loesungsfabrik.de In the context of BHEP analysis, this means the method should produce a signal that is unique to BHEP and not affected by other related phthalates or substances in the sample.

Selectivity , a closely related term, describes the ability of a method to differentiate and quantify the analyte from other substances in the sample. echemi.com For chromatographic methods like High-Performance Liquid Chromatography (HPLC), selectivity is demonstrated by the separation of the BHEP peak from other components in the chromatogram.

To evaluate specificity and selectivity, a common approach involves:

Analysis of Blank Samples: Analyzing blank matrix samples (e.g., water, soil extract) to ensure no interfering peaks are present at the retention time of BHEP.

Spiked Samples: Spiking the sample matrix with known related substances and potential interferents to demonstrate that the BHEP signal is not affected and can be accurately measured.

Forced Degradation Studies: Subjecting BHEP to stress conditions (e.g., acid, base, heat, light, oxidation) to generate degradation products. The analytical method should then be able to separate the intact BHEP from these degradation products.

The International Council for Harmonisation (ICH) guidelines provide a framework for validating analytical procedures, including the assessment of specificity. loesungsfabrik.de

Determination of Linear Range, Limit of Detection, and Limit of Quantification

Linear Range: The linear range of an analytical method is the concentration range over which the instrumental response is directly proportional to the concentration of the analyte. researchgate.net This is typically determined by preparing a series of standard solutions of BHEP at different concentrations and plotting the response (e.g., peak area in chromatography) against the concentration. A linear regression analysis is performed, and the range is defined by the concentrations that yield a high correlation coefficient (R² > 0.99). For a related phthalate, DEHP, a linear range of 0.1 to 100 mg/L has been demonstrated using an HPLC-DAD method. hitachi-hightech.com Another study on DEHP showed a linear range of 0.3–1.5 mg/L. mdpi.com

Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. biopharminternational.com It is the concentration that gives a signal significantly different from the background noise. The LOD can be estimated using several methods, including:

Signal-to-Noise Ratio: Typically, a signal-to-noise ratio of 3:1 is used to determine the LOD.

Standard Deviation of the Blank: The LOD can be calculated as 3.3 times the standard deviation of the response of blank samples divided by the slope of the calibration curve. researchgate.net

For DEHP, a limit of detection has been reported to be in the range of 0.11 to 0.28 ng/mL in a study analyzing various phthalate metabolites. nih.gov

Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be reliably quantified with an acceptable level of precision and accuracy. nih.gov It is crucial for quantitative assays. The LOQ is often determined as:

Signal-to-Noise Ratio: A signal-to-noise ratio of 10:1 is commonly used.

Standard Deviation of the Blank: The LOQ can be calculated as 10 times the standard deviation of the response of blank samples divided by the slope of the calibration curve. researchgate.net

The LOQ must fall within the linear range of the method. researchgate.net For DEHP, a limit of quantification was reported to be 0.18 mg/L using an HPLC-DAD method. hitachi-hightech.com In another study, the LOQ for DEHP metabolites ranged from 0.24 to 0.58 ng/mL. nih.gov

| Parameter | Definition | Typical Acceptance Criteria |

|---|---|---|

| Linear Range | The range of concentrations over which the method gives a response that is directly proportional to the concentration of the analyte. | Correlation coefficient (R²) > 0.99 |

| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. | Signal-to-Noise Ratio ≥ 3:1 |

| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-Noise Ratio ≥ 10:1 |

Assessment of Accuracy, Precision, and Robustness in BHEP Analysis

Accuracy: Accuracy refers to the closeness of the measured value to the true or accepted value. It is typically assessed by analyzing a sample with a known concentration of BHEP (e.g., a certified reference material) or by performing recovery studies. In recovery studies, a known amount of BHEP is added to a blank matrix, and the sample is then analyzed. The percentage of the added BHEP that is measured (recovered) is calculated. A study on phthalate metabolites demonstrated accuracies for various analytes to be within the range of ≤ 115%. nih.gov

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at three levels:

Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): The precision obtained within the same laboratory but on different days, with different analysts, or with different equipment.

Reproducibility: The precision obtained between different laboratories.

For the analysis of a related phthalate, DEHP, a repeatability of 0.11% for peak area was achieved. hitachi-hightech.com A study on various phthalate metabolites reported intra-assay and inter-assay precision of ≤ 12%. nih.gov

Robustness: Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method, these variations might include:

pH of the mobile phase

Mobile phase composition

Column temperature

Flow rate

Different columns (of the same type)

The robustness is evaluated by making these small changes and observing the effect on the analytical results, such as retention time, peak area, and resolution.

| Parameter | Description | Common Evaluation Method |

|---|---|---|

| Accuracy | Closeness of the measured value to the true value. | Recovery studies on spiked samples. |

| Precision | Agreement among a series of measurements. | Calculation of Relative Standard Deviation (RSD) from replicate analyses. |

| Robustness | Capacity to remain unaffected by small variations in method parameters. | Systematic variation of parameters like pH, temperature, and flow rate. |

Applications in Reference Standard Development and Quality Control

Reference Standard Development:

A well-characterized reference standard of BHEP is essential for the accurate quantification of this compound in various samples. The development of a BHEP reference standard involves:

Synthesis and Purification: High-purity BHEP is synthesized and purified using techniques like recrystallization or chromatography.

Structural Elucidation: The chemical structure of the purified compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. nih.govbldpharm.com

Purity Assessment: The purity of the reference standard is determined using a primary method like quantitative NMR (qNMR) or a mass balance approach, which involves combining results from chromatographic purity analysis (e.g., HPLC-UV), water content determination (Karl Fischer titration), residual solvent analysis (gas chromatography), and inorganic impurity analysis.

Certified Reference Materials (CRMs) for related phthalates are available from various suppliers and serve a similar purpose in ensuring the quality and comparability of analytical results. accustandard.com

Quality Control:

In a quality control (QC) setting, the validated analytical method for BHEP is used for routine testing of raw materials, in-process samples, and finished products where BHEP may be present as a component, impurity, or contaminant.

Key applications in quality control include:

Identity Testing: Confirming the identity of BHEP in a material using techniques like IR spectroscopy.

Purity and Impurity Profiling: Quantifying the purity of BHEP and identifying and quantifying any impurities using chromatographic methods like HPLC.

Leachables and Extractables Testing: For materials that come into contact with food, beverages, or pharmaceutical products, testing for the migration of BHEP from the material into the product.

The use of a validated analytical method and a certified reference standard ensures that QC testing is reliable and that products meet the required quality and safety specifications.

Environmental Occurrence, Distribution, and Biogeochemical Cycling of Bis 2 Hydroxyethyl Phthalate

Identification of Anthropogenic Sources and Release Mechanisms of BHEP

Bis(2-hydroxyethyl) phthalate (B1215562) (BHEP), identified by its CAS number 84-73-1, is an organic compound that enters the environment through various human-related activities. cymitquimica.com Its primary role is as a plasticizer, a substance added to plastics, particularly polyvinyl chloride (PVC), to enhance flexibility and durability. cymitquimica.com The non-covalent bonding of phthalates within the polymer matrix allows them to leach, migrate, or evaporate into the environment during the lifespan of the plastic product. researchgate.net

BHEP has been identified as a component in plastic marine debris, indicating that the breakdown of plastic waste is a direct release mechanism into the environment. noaa.gov For instance, a study of plastic debris from the shorelines of the Northern Gulf of Alaska detected BHEP in one of the samples analyzed. noaa.gov

Furthermore, BHEP is known to be a non-intentionally added substance (NIAS) in food contact materials. nih.gov It has been detected in multilayer food packaging, such as those composed of polyethylene (B3416737) terephthalate (B1205515) (PET), aluminum, and polyethylene (PE). nih.govmdpi.com Its presence as a NIAS suggests it may be an impurity in raw materials or a degradation product formed during thermal processes or irradiation of the packaging. nih.gov

The chemical recycling of PET plastic through glycolysis, a process aimed at breaking down the polymer into its monomers, can also be a source of BHEP. mdpi.com This process can yield bis(2-hydroxyethyl) terephthalate (BHET), a related but distinct compound, and potentially BHEP as a byproduct or intermediate. mdpi.comgoogle.com Additionally, BHEP is used in the synthesis of other copolymers, creating potential for its release during manufacturing processes. mdpi.comencyclopedia.pub The detection of BHEP in soil samples from municipal wards in Patna, India, confirms its release into the terrestrial environment from various sources. researchgate.netresearchgate.netresearchgate.net

Environmental Fate and Transport Modeling of Bis(2-hydroxyethyl) Phthalate

The environmental fate of a chemical describes its transport and transformation in the environment. For BHEP, this involves its movement and distribution through the atmosphere, water systems, and soil.

Atmospheric Transport and Deposition Processes

While specific studies on the atmospheric transport of BHEP are limited, the behavior of phthalates as a group provides insight. Phthalates can be released from products into indoor environments, accumulating in air and dust. uantwerpen.be This suggests a potential for atmospheric transport, particularly for semi-volatile organic compounds (SVOCs). Once in the atmosphere, these compounds can be transported over distances before being deposited onto land and water surfaces through wet (rain, snow) and dry (dust) deposition. However, quantitative data on the atmospheric residence time and deposition rates for BHEP are not well-documented.

Aquatic Distribution and Sedimentation Dynamics

BHEP has been detected in aquatic environments, particularly in sediments. researchgate.net The presence of phthalates in river sediments has been documented in various studies, indicating that these compounds can accumulate in the benthic zone of aquatic systems. researchgate.net Phthalates are generally hydrophobic, meaning they have a low solubility in water and tend to adsorb to organic matter and particulate matter, eventually settling into the sediment. researchgate.net This process enriches their concentration in sediment compared to the overlying water column. One study identified BHEP among eight phthalic acid esters (PAEs) in the soil of municipal wards, some of which could potentially runoff into local water bodies. researchgate.net

Soil Contamination and Sorption Characteristics

Soil contamination with BHEP is a documented concern, as evidenced by its detection in urban soil samples. researchgate.netresearchgate.net Phthalates are common contaminants in soil, with concentrations often higher than other organic pollutants. researchgate.net Release can occur from the degradation of plastic waste in landfills or agricultural settings where plastic mulches are used. Once in the soil, the mobility and bioavailability of BHEP are governed by its sorption characteristics—its tendency to bind to soil particles. The sorption of phthalates is influenced by the organic matter content of the soil and the chemical's properties. Compounds with higher hydrophobicity tend to sorb more strongly to soil, reducing their mobility and potential to leach into groundwater. Specific sorption coefficients for BHEP are not widely available, but its chemical structure suggests it will participate in sorption processes in the soil matrix.

| Environmental Matrix | Finding | Source(s) |

|---|---|---|

| Plastic Debris | Detected in a plastic sample from the Northern Gulf of Alaska shoreline. | noaa.gov |

| Food Contact Materials | Identified as a non-intentionally added substance (NIAS) in PET/Al/PE multilayer packaging. | nih.govmdpi.com |

| Soil | Identified in soil samples collected from municipal wards in Patna, India. | researchgate.netresearchgate.netresearchgate.netresearchgate.net |

| Sediment | Implied presence in sediments through studies identifying PAEs in river sediments and contaminated soils. | researchgate.net |

Degradation Pathways and Environmental Persistence of BHEP

The persistence of BHEP in the environment is determined by the rate at which it degrades through various chemical and biological processes. Abiotic degradation involves non-biological pathways such as photolysis and hydrolysis.

Abiotic Degradation Mechanisms (e.g., Photolysis, Hydrolysis)

Abiotic processes play a role in the transformation of phthalates in the environment. The degradation of phthalates can proceed through both direct and indirect mechanisms. researchgate.net

Photolysis: This process involves the breakdown of a chemical by light energy. Phthalates can undergo direct photolysis by absorbing UV radiation or indirect photolysis through reactions with photochemically produced reactive species like hydroxyl radicals. researchgate.net Studies have shown that photolysis can be an effective degradation mechanism for various phthalates on surfaces, with degradation following pseudo-first-order kinetics. researchgate.net While specific half-life data for the photolysis of BHEP is scarce, the general mechanism involves the breakdown of the ester bonds. researchgate.net

Hydrolysis: This is a chemical reaction in which a water molecule breaks one or more chemical bonds. For phthalate esters, hydrolysis involves the cleavage of the ester linkages, which is a primary degradation pathway. researchgate.net This reaction typically occurs in two steps: first, the diester is hydrolyzed to a monoester (e.g., mono-(2-hydroxyethyl) phthalate), and then the monoester is hydrolyzed to phthalic acid and the corresponding alcohol (ethylene glycol in the case of BHEP). researchgate.net The rate of hydrolysis is influenced by pH and temperature. For related polymers, hydrolysis has been observed to occur under basic conditions, which suggests that the ester bonds in BHEP would also be susceptible to cleavage in alkaline environments. mdpi.comencyclopedia.pub

| Degradation Mechanism | Description | Relevance to BHEP |

|---|---|---|

| Photolysis | Degradation by UV radiation, either directly or via reaction with photochemically produced species. | Considered a viable degradation pathway for phthalates on surfaces and in sunlit surface waters. Specific kinetic data for BHEP is limited. researchgate.net |

| Hydrolysis | Cleavage of ester bonds by water, yielding monoesters, phthalic acid, and the corresponding alcohol. | A primary degradation pathway for phthalates. The rate is pH-dependent, often accelerated in alkaline conditions. researchgate.netmdpi.comencyclopedia.pub |

Microbial Biodegradation Pathways and Enzyme Systems

The breakdown of this compound (BHEP) in the environment is primarily facilitated by microbial activity. Various microorganisms have been identified that can utilize BHEP as a carbon source, employing specific enzymatic pathways to metabolize the compound under both aerobic and anaerobic conditions.

Under aerobic conditions, the biodegradation of BHEP typically initiates with the hydrolysis of its ester bonds. A key pathway involves the sequential conversion of BHEP into mono-(2-hydroxyethyl) phthalate (MHET) and subsequently into terephthalic acid (TPA). nih.govcdc.gov This process is mediated by esterase enzymes. For instance, a bacterial strain identified as Enterobacter sp. HY1 has been shown to effectively degrade BHEP. nih.govcdc.gov This strain produces an esterase, designated EstB, which catalyzes the hydrolysis of one of the ester linkages in BHEP to form MHET. nih.gov The optimal conditions for BHEP biodegradation by Enterobacter sp. HY1 were found to be a temperature of 30°C and a pH of 8.0. nih.govcdc.gov

Another characterized enzyme with BHEP degradation activity is EaEst2, a carboxylesterase isolated from the psychrotrophic bacterium Exiguobacterium antarcticum. chemicalbook.com This enzyme also demonstrates the ability to hydrolyze BHEP into MHET by cleaving one of the ester bonds. chemicalbook.com However, EaEst2 does not appear to further degrade MHET, suggesting that a complete breakdown to TPA and ethylene (B1197577) glycol would require the action of other enzymes. chemicalbook.com The enzymes responsible for degrading polyethylene terephthalate (PET), known as PETases, can also hydrolyze BHEP, which is a monomeric intermediate of PET degradation. chemspider.com

The table below summarizes the key enzymes involved in the aerobic biodegradation of BHEP.

| Enzyme Name | Source Organism | Action on BHEP | Degradation Products |

| EstB | Enterobacter sp. HY1 | Hydrolyzes one ester bond | Mono-(2-hydroxyethyl) terephthalate (MHET) |

| EaEst2 | Exiguobacterium antarcticum | Hydrolyzes one ester bond | Mono-(2-hydroxyethyl) terephthalate (MHET) |

| IsPETase | Ideonella sakaiensis | Hydrolyzes BHEP | Mono-(2-hydroxyethyl) terephthalate (MHET) |

Anaerobic biodegradation of BHEP has also been documented, particularly in environments like sludge. nih.gov In the absence of oxygen, microbial consortia can break down BHEP. Studies of sludge-derived microbial communities have identified uncultured organisms affiliated with Spirochaetota and Negativicutes as predominant in BHEP-degrading cultures. nih.gov Metagenomic analysis has led to the identification of novel enzymes from Spirochaetota genomes capable of degrading BHEP under these conditions. nih.gov The proposed anaerobic pathway involves the metabolism of the ethylene glycol (EG) component, with Negativicutes species possessing genes for its acetogenic metabolism. nih.gov

Potential for Bioaccumulation and Trophic Transfer of BHEP in Ecosystems

The potential for a chemical to bioaccumulate in an organism and be transferred through the food web is a critical aspect of its environmental risk profile. This potential is often initially assessed using the substance's octanol-water partition coefficient (Log K_ow), which indicates its tendency to partition into fatty tissues (lipophilicity). researchgate.net

For this compound, the computed XLogP3, an estimate of the Log K_ow, is 0.4. nih.gov This low value suggests that BHEP has low lipophilicity and therefore a low potential for bioaccumulation in organisms. nih.govnih.gov Chemicals with a high BCF (Bioconcentration Factor) are typically hydrophobic and lipophilic. Regulatory bodies like the U.S. Environmental Protection Agency use BCF values to classify the bioaccumulative potential of substances, with values below 1,000 often considered not bioaccumulative. nih.gov Given its low Log K_ow, BHEP is expected to have a BCF well below this threshold.

Given that BHEP is a short-chain phthalate with two hydroxyl groups that increase its water solubility, and considering its very low Log K_ow value, the likelihood of significant bioaccumulation or biomagnification through the trophic transfer is considered to be low. The compound is not expected to persist and accumulate in the fatty tissues of organisms in the same manner as more lipophilic contaminants. cdc.gov

The table below presents the relevant physicochemical property for assessing the bioaccumulation potential of BHEP in comparison to a well-studied long-chain phthalate.

| Compound | CAS Number | Molecular Formula | Log K_ow (XLogP3) | Bioaccumulation Potential |

| This compound (BHEP) | 84-73-1 | C₁₂H₁₄O₆ | 0.4 | Low |

| Bis(2-ethylhexyl) phthalate (DEHP) | 117-81-7 | C₂₄H₃₈O₄ | 7.4 | Moderate to High |

Toxicological Research and Ecotoxicological Assessments of Bis 2 Hydroxyethyl Phthalate

Endocrine Disrupting Potential and Mechanisms of Action

Bis(2-hydroxyethyl) phthalate (B1215562) (BHEP) is a member of the phthalate ester class of chemicals, which are recognized as endocrine disruptors. nih.gov These chemicals can interfere with the body's hormonal systems, leading to a variety of health effects. mdpi.comnih.gov The endocrine-disrupting properties of phthalates are believed to stem from their ability to bind to various nuclear receptors, thereby altering cellular responses. mdpi.com The specific actions are diverse and depend on factors such as the cell and receptor type, receptor density, and the duration of exposure. mdpi.com

Research has indicated that some phthalates and their metabolites can act as anti-androgens. mdpi.com For instance, studies on the more extensively researched phthalate, di(2-ethylhexyl) phthalate (DEHP), a compound structurally related to BHEP, have shown that it can disrupt the endocrine system. mdpi.com Preliminary in vitro studies on DEHP have shown that it can induce cell proliferation in breast cancer cell lines and may confer insensitivity to certain cancer therapies. researchgate.net Specifically, DEHP was found to up-regulate estrogen receptor α (ERα) and down-regulate estrogen receptor β (ERβ) at the mRNA level in breast cancer cells. researchgate.net An elevated ERα to ERβ ratio has been linked to a poorer prognosis in breast cancer patients. researchgate.net

Furthermore, some phthalates may influence lipid metabolism. For example, the primary metabolite of DEHP, mono(2-ethylhexyl) phthalate (MEHP), has been shown in vitro to induce lipid accumulation by inhibiting the Janus kinase (JAK)2/signal transducer and activator of transcription (STAT)5 signaling pathway. mdpi.com

In Vitro and In Vivo Toxicological Studies

Investigations into Developmental and Reproductive Toxicity

The developmental and reproductive toxicity of phthalates has been a significant area of research, with many studies focusing on DEHP. nih.gov Exposure to certain phthalates during fetal development has been shown to induce developmental and reproductive toxicity in rodents. nih.gov

In animal studies, maternal exposure to DEHP during gestation and lactation has been reported to cause adverse effects on the reproductive tract of male offspring. fsc.go.jp For another phthalate, bis(2-butoxyethyl) phthalate (BBOP), in utero exposure in rats was found to disrupt the development of fetal Leydig cells, which are responsible for testosterone (B1683101) production. nih.gov This disruption was accompanied by a decrease in the expression of genes involved in steroidogenesis and an inhibition of key signaling pathways. nih.gov While human data on the reproductive effects of phthalate exposure is not yet sufficient for a conclusive evaluation, the findings in animal models have raised concerns about potential human health risks. nih.gov

Assessment of Genotoxicity and Mutagenicity

The genotoxic potential of phthalates has been investigated using various assays. Genotoxicity refers to the ability of a chemical to damage the genetic information within a cell, potentially leading to mutations and cancer. nih.gov Many environmental chemicals can generate reactive oxygen species (ROS), which can cause oxidative stress and lead to genotoxicity. nih.gov

Several in vivo and in vitro studies have been conducted on the genotoxic and mutagenic effects of phthalates. nih.gov For instance, the Ames assay, a widely used test for mutagenicity, has been employed to evaluate several phthalate esters. nih.gov In one study, dimethyl phthalate (DMP) and diethyl phthalate (DEP) showed a positive mutagenic response in the Salmonella TA100 strain, but only in the absence of liver enzymes. nih.gov However, other phthalates, including dibutyl phthalate and di(2-ethylhexyl) phthalate, were not mutagenic in the Ames test with or without liver enzymes. nih.gov

Carcinogenesis Studies and Risk Characterization

Carcinogenicity studies on phthalates have primarily focused on DEHP. nih.govfsc.go.jp DEHP has been shown to be a hepatocarcinogen in rodents. nih.gov The proposed mechanism for this hepatocarcinogenesis is linked to its ability to generate reactive oxygen species and cause genotoxicity. nih.gov

In long-term feeding studies, DEHP has been found to induce liver tumors in both rats and mice. fsc.go.jp The International Agency for Research on Cancer (IARC) re-evaluated DEHP in 2011 and classified it as Group 2B, meaning it is "possibly carcinogenic to humans". fsc.go.jp However, the carcinogenicity of DEHP in humans following oral exposure remains unclear due to a lack of sufficient data. fsc.go.jp

A lifetime exposure study in rats, which included the perinatal period, found clear evidence of carcinogenic activity of DEHP. nih.gov In males, there were increased incidences of hepatocellular adenoma or carcinoma (combined) and pancreatic acinar adenoma or carcinoma (combined). nih.gov In females, there was an increased incidence of hepatocellular adenoma or carcinoma (combined). nih.gov Risk assessments for DEHP have been conducted by various agencies to establish tolerable daily intake (TDI) levels. nih.govfsc.go.jp

Systemic Organ Toxicity Studies (e.g., hepatic, renal, neurological)

Phthalates have been shown to induce toxicity in several organ systems. nih.gov

Hepatic Toxicity: DEHP is a known hepatotoxin in rodents. nih.gov Studies in mice have shown that dietary administration of DEHP leads to increased liver weights and histopathological lesions. nih.gov The hepatotoxicity of DEHP is thought to be a contributing factor to its carcinogenic effects in the liver. nih.gov

Renal Toxicity: In addition to hepatic effects, DEHP has also been shown to induce toxic lesions in the kidneys of mice. nih.gov These renal effects were accompanied by persistent or transient increases in markers of cell proliferation. nih.gov

Neurological Toxicity: Emerging evidence suggests that phthalates can also be neurotoxic. nih.gov DEHP has the ability to cross the blood-brain barrier and the placenta, raising concerns about its potential effects on neurodevelopment. nih.gov Exposure to DEHP has been linked to neuroinflammation and may contribute to neurological disorders. nih.gov Studies have shown that DEHP can increase the expression of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, in nerve cells. nih.gov

Ecotoxicological Effects on Aquatic and Terrestrial Biota

The widespread use and disposal of phthalates have led to their presence in various environmental compartments, including aquatic and terrestrial ecosystems. mdpi.com The ecotoxicological effects of these compounds are an area of growing concern.

Aquatic Biota: Phthalates, particularly higher-molecular-weight compounds like DEHP, are lipophilic, meaning they have a tendency to accumulate in the fatty tissues of aquatic organisms. mdpi.com DEHP has been detected in the tissues of aquatic organisms and is known to be an endocrine disruptor in males, acting as an androgen antagonist. mdpi.com

Acute toxicity studies have been conducted on various aquatic species. For example, the effects of DEHP have been assessed on marine and estuarine tropical species from different trophic levels, including microalgae, bacteria, and invertebrates. mdpi.com In these studies, exposure to DEHP resulted in both lethal and sublethal effects, such as slow swimming and spasms in brine shrimp. mdpi.com The toxicity of some plastic-associated chemicals can be influenced by environmental factors; for instance, the toxicity of titanium dioxide nanoparticles to some aquatic organisms is enhanced by light. mdpi.com

Terrestrial Biota: The ecotoxicological effects of phthalates on terrestrial organisms are less studied compared to their aquatic counterparts. However, given the presence of phthalates in soil and their potential for uptake by plants, there is a need for further research in this area. The environmental fate and toxicity of chemicals can be complex, as they can interact with other contaminants and environmental parameters, leading to additive, synergistic, or antagonistic effects. mdpi.com

Acute and Chronic Toxicity to Aquatic Organisms

Detailed and specific toxicological data for the effects of Bis(2-hydroxyethyl) phthalate on a wide range of aquatic organisms are not extensively available in publicly accessible scientific literature. Studies on other phthalates, such as Di(2-ethylhexyl) phthalate (DEHP) and Dibutyl phthalate (DBP), have demonstrated varying degrees of toxicity to fish, daphnids, and algae. nih.govnih.govepa.gov For instance, chronic toxicity studies on Daphnia magna have been performed for 14 different phthalate esters, showing that toxicity generally increases as water solubility decreases. epa.gov However, specific median lethal concentration (LC50) or median effective concentration (EC50) values for BHEP are not well-documented in the available research. Safety Data Sheets for the related but chemically distinct compound Bis(2-hydroxyethyl) terephthalate (B1205515) indicate it is not classified as a hazardous substance, but this information is not directly applicable to BHEP. cymitquimica.com Without dedicated studies on BHEP, a precise characterization of its acute and chronic risk to aquatic ecosystems remains undetermined.

Impact on Terrestrial Organisms and Soil Microflora

There is a significant lack of research on the specific impacts of this compound on the terrestrial environment. Ecotoxicological assessments concerning its effects on key soil organisms, such as earthworms, and its influence on the structure and function of soil microbial communities have not been identified in the available literature. While studies on other phthalates like DEHP have investigated effects on earthworms, including DNA damage and disruption of gut microbes, similar data for BHEP is absent. nih.gov The biodegradation potential of related compounds by soil bacteria has been noted, but this does not directly inform on the potential toxicity of BHEP to the soil biome. google.com Consequently, the environmental risk profile of BHEP in terrestrial ecosystems is largely unknown.

Human Exposure Pathways and Risk Assessment Paradigms for BHEP

Assessment of Consumer Product-Derived Exposure

Human exposure to phthalates can occur through their use in a wide array of consumer products. nih.gov While direct analytical studies quantifying this compound in specific consumer goods are limited, its use is indicated in certain applications. It is utilized in cosmetics and personal care products and as a plasticizer. cymitquimica.com Predictive models from the U.S. Environmental Protection Agency (EPA) based on the compound's structure suggest several potential functions in consumer products. These predicted uses indicate that dermal contact may be a relevant exposure pathway.

A survey of 252 cosmetic and personal care products on the Canadian market detected five other phthalates but did not identify BHEP. nih.gov However, its potential use as a fragrance ingredient, skin conditioner, or UV absorber means that its presence in such products cannot be ruled out without more extensive market surveys. epa.gov

Table 1: Predicted Functional Uses of this compound in Consumer Products

This table is based on predictive models from the U.S. EPA's Quantitative Structure-Use Relationship (QSUR).

| Harmonized Functional Use | Probability |

|---|---|

| uv_absorber | 0.565 |

| fragrance | 0.509 |

| skin_conditioner | 0.471 |

| photoinitiator | 0.459 |

| monomer | 0.292 |

| antimicrobial | 0.241 |

| colorant | 0.151 |

| catalyst | 0.135 |

| flavorant | 0.111 |

Source: U.S. EPA CompTox Chemicals Dashboard. epa.gov

Biomonitoring Methodologies for BHEP and its Metabolites

Human biomonitoring is the standard method for assessing internal exposure to phthalates. The most reliable approach involves measuring the urinary concentration of phthalate metabolites. nih.govsemanticscholar.org Phthalate diesters are generally hydrolyzed in the body to their corresponding monoester metabolites, and some undergo further oxidative metabolism before being excreted in the urine, typically within 24 hours. nih.govresearchgate.net Analytical methods such as high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) are commonly employed for this purpose. semanticscholar.orgepa.gov

While these methodologies are well-established for common phthalates like DEHP, specific research identifying the primary and secondary metabolites of this compound in humans is not available in the reviewed literature. Based on general phthalate metabolism, the primary metabolite would likely be mono(2-hydroxyethyl) phthalate. However, without dedicated pharmacokinetic studies, the specific biomarkers for BHEP exposure have not been validated, and no established biomonitoring methods for its metabolites have been published. This gap prevents the assessment of human exposure levels in the general population.

Remediation Technologies and Mitigation Strategies for Bis 2 Hydroxyethyl Phthalate Contamination

Advanced Oxidation Processes (AOPs) for BHEP Degradation

Advanced Oxidation Processes (AOPs) are a class of procedures that rely on the in-situ generation of highly reactive chemical species, primarily the hydroxyl radical (•OH), to oxidize and degrade organic pollutants. nih.gov These methods have shown significant promise in the degradation of phthalate (B1215562) esters (PEs), including BHEP, with degradation efficiencies ranging from 40.3% to 100%. nih.gov The core mechanism of AOPs involves the destruction of the aromatic rings of PEs by hydroxyl radicals, leading to the formation of various intermediates such as phthalic acid, benzoic acid ethyl ester, 2,5-dihydroxybenzoic acid, formic acid, acetic acid, and oxalic acid. nih.gov

Photocatalytic Degradation Techniques

Photocatalytic degradation is an AOP that utilizes a semiconductor photocatalyst, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), and a light source, typically ultraviolet (UV) light, to generate hydroxyl radicals. When the photocatalyst is irradiated with light of sufficient energy, it generates electron-hole pairs. These charge carriers then react with water and oxygen to produce reactive oxygen species (ROS), including hydroxyl radicals, which subsequently attack and mineralize organic pollutants like BHEP.

Studies have demonstrated the effectiveness of photocatalysis in degrading phthalates. nih.gov For instance, the photolysis of bis(2-ethylhexyl) phthalate (DEHP), a related phthalate, is significantly facilitated by the presence of nitrate (B79036) or ferric ions, which promote the generation of •OH. nih.gov The process can also be enhanced by the presence of low concentrations of fulvic acids, which act as photosensitizers. nih.gov

Table 1: Factors Influencing Photocatalytic Degradation of Phthalates

| Factor | Effect on Degradation | Mechanism |

| Nitrate/Ferric Ions | Facilitates | Generation of •OH radicals. nih.gov |

| Low Fulvic Acid Conc. | Promotes | Energy transfer from photoreaction-generated species. nih.gov |

| High Fulvic Acid Conc. | Inhibits | Acts as a light screening agent, reducing radical generation. nih.gov |

| Chloride Ions (with Fulvic Acids) | Enhances | Generation of reactive chloride species (Cl• and Cl₂•⁻). nih.gov |

Electrochemical Oxidation Methods

Electrochemical oxidation is another AOP that employs an electric current to drive the oxidation of pollutants. This can occur directly at the anode surface or indirectly through the electrochemical generation of oxidants like hydroxyl radicals. Boron-doped diamond (BDD) electrodes are known for their high efficiency in phthalate degradation, though their cost can be a limiting factor. researchgate.net

As a more cost-effective alternative, two-dimensional graphite (B72142) electrodes have been investigated for the electrochemical oxidation of diethyl phthalate (DEP), another common phthalate. researchgate.net Optimization studies have shown that high concentrations of DEP can be effectively removed from water under acidic conditions (pH 3) with a current density of 60 mA cm⁻² and a treatment time of 60 minutes. researchgate.net Under these conditions, significant removal of chemical oxygen demand (COD) and total organic carbon (TOC) was achieved. researchgate.net The primary degradation byproducts identified were dimethyl phthalate, phthalic acid, phthalic anhydride, and phenol. researchgate.net

Ozonation and Fenton-like Processes

Ozonation involves the use of ozone (O₃), a powerful oxidant, to break down organic contaminants. The process can be enhanced by combining it with other treatments, such as UV light or hydrogen peroxide (H₂O₂), to generate more hydroxyl radicals. nih.gov For example, the combination of UV and ozone (UV/O₃) has shown a synergistic effect in the degradation of DEHP, achieving up to 80% removal in 30 minutes, compared to 43% and 50% for UV and ozonation alone, respectively.

Fenton and Fenton-like processes utilize hydrogen peroxide in the presence of a catalyst, typically iron salts (Fe²⁺ or Fe³⁺), to produce hydroxyl radicals. youtube.com These processes are highly effective, especially at low pH. youtube.com Variations of the Fenton process, known as Fenton-like processes, may use other metal catalysts or generate the necessary reagents in situ through electrochemical or photolytic methods. youtube.com Fluidized-bed Fenton (FBR-Fenton) is an advanced version that uses a carrier for the iron catalyst, which can save on the dosage of iron and reduce sludge production. youtube.com

Table 2: Comparison of Ozonation-Based Processes for DEHP Degradation

| Process | Max Removal Efficiency | Contact Time | Ozone Dosage (mg/h) |

| UV alone | 43% | 30 min | N/A |

| Ozonation alone | 50% | 30 min | 100 |

| UV/O₃ | 80% | 30 min | 100 |

| Ozonation alone | 74% | Not specified | 200 |

| UV/O₃ | 93% | Not specified | 200 |

| Data sourced from a study on DEHP degradation with an initial concentration of 5 mg/L. |

Adsorption and Filtration-Based Removal Techniques

Beyond degradation, physical removal methods such as adsorption and filtration are crucial for treating BHEP contamination. These techniques are often valued for their simplicity, efficiency, and, in some cases, low cost. researchgate.net

Development of Novel Adsorbent Materials

Adsorption is a widely used technique for wastewater treatment due to its ease of operation and effectiveness. researchgate.net While activated carbon is a common adsorbent, research is increasingly focused on developing novel, low-cost adsorbent materials from various waste products. researchgate.netmdpi.com These include agricultural wastes like garlic peel, banana peel, and citrus peels, as well as industrial by-products and bio-based materials. mdpi.comneptjournal.com

For instance, a strong acid cation exchange resin, Amberlite IR-120, has been shown to be an effective adsorbent for removing metal impurities from bis(2-hydroxyethyl) terephthalate (B1205515) (BHET), a compound structurally similar to BHEP. researchgate.netmdpi.com The adsorption process was found to fit the Langmuir isotherm model well. researchgate.netmdpi.com Another study demonstrated the use of modified activated carbon for the decolorization of BHET, achieving a 97% removal rate. acs.org Furthermore, molecularly imprinted polymers (MIPs) have been specifically designed to capture bis(2-ethylhexyl) phthalate (DEHP), showing a much higher removal efficiency (92%) compared to non-imprinted polymers (34%). researchgate.net

Table 3: Examples of Novel Adsorbent Materials

| Adsorbent Material | Target Contaminant | Key Findings |

| Amberlite IR-120 Resin | Metal impurities in BHET | Efficient removal, follows Langmuir isotherm. researchgate.netmdpi.com |

| Modified Activated Carbon | Colorants in BHET | 97% decoloration rate. acs.org |

| Molecularly Imprinted Polymer (MIP) | DEHP | 92% removal efficiency. researchgate.net |

| Citrus limetta, Banana, and Betel leaf powders | Lead (Pb²⁺) | High adsorption capacity, demonstrating the potential of agricultural waste. neptjournal.com |

| Magnetic Chitosan/Graphene Oxide with Ionic Liquids | Methylene Blue and Cr(VI) | High adsorption capacities and reusability. nih.gov |

Membrane Separation Technologies for BHEP Removal

Membrane separation technologies offer a physical barrier to remove contaminants from water. nih.gov These processes, which include microfiltration (MF), ultrafiltration (UF), nanofiltration (NF), and reverse osmosis (RO), are driven by pressure and are distinguished by their membrane pore sizes. mdpi.com They are advantageous due to their high separation efficiency and the ability to operate without additional chemicals. researchgate.net

Reverse osmosis is particularly effective at removing small particles, including monovalent ions, with an efficiency of up to 99.5%. mdpi.com Membrane technologies are increasingly being used for the removal of a wide range of organic pollutants from various sources. nih.gov While effective, challenges such as membrane fouling, where the membrane pores become blocked, need to be addressed to ensure long-term performance. nih.gov Hybrid processes, which combine membrane filtration with other technologies, can offer enhanced contaminant removal. mdpi.com

Bioremediation Approaches for BHEP Contamination

Bioremediation presents an environmentally friendly and cost-effective approach to address Bis(2-hydroxyethyl) phthalate (BHEP) contamination. This strategy harnesses the metabolic capabilities of microorganisms and plants to break down or sequester the contaminant, transforming it into less harmful substances.

Microbial Degradation and Bioreactor Systems

The breakdown of BHEP by microorganisms is a promising remediation technique. scispace.comyoutube.com Bacteria, in particular, can utilize BHEP as a source of carbon and energy, leading to its degradation. scispace.com The process often involves the enzymatic hydrolysis of the ester bonds in the BHEP molecule.

One study identified a bacterial strain, Enterobacter sp. HY1, capable of degrading a similar compound, bis(2-hydroxyethyl) terephthalate (BHET). researchgate.netnih.gov This strain first converts BHET to mono-(2-hydroxyethyl) terephthalate (MHET) and then to terephthalic acid. nih.gov The optimal conditions for this biodegradation were found to be a temperature of 30°C and a pH of 8.0. nih.gov Further research isolated an esterase from this bacterium that was responsible for the initial hydrolysis step. researchgate.netnih.gov While this study focused on BHET, the metabolic pathways could be similar for BHEP degradation due to their structural similarities.

Bioreactors are engineered systems that can optimize the conditions for microbial degradation. nih.govbiothrust.combiothrust.com These systems allow for the control of parameters such as temperature, pH, and nutrient levels to enhance the efficiency of the breakdown process. nih.govbiothrust.com Different types of bioreactors, including packed-bed bioreactors and membrane bioreactors (MBRs), have been successfully used to treat various organic pollutants. nih.govresearchgate.net For instance, MBRs have shown high efficiency in removing pharmaceuticals from hospital wastewater. nih.gov Such systems could be adapted for the treatment of BHEP-contaminated water, providing a controlled environment for the microbial consortia to thrive and degrade the pollutant.

Table 1: Research Findings on Microbial Degradation of a Structurally Similar Compound (BHET)

| Parameter | Finding | Reference |

| Degrading Microorganism | Enterobacter sp. HY1 | researchgate.netnih.gov |

| Degradation Pathway | BHET → MHET → Terephthalic acid | nih.gov |

| Optimal Temperature | 30°C | nih.gov |

| Optimal pH | 8.0 | nih.gov |

| Key Enzyme | Esterase | researchgate.netnih.gov |

Phytoremediation Potential

Phytoremediation involves the use of plants to remove, degrade, or contain environmental contaminants. While specific research on the phytoremediation of BHEP is limited, the general principles of how plants handle organic pollutants suggest potential applicability. Plants can absorb contaminants from the soil and water through their root systems. Once inside the plant, the contaminant can be stored (phytoextraction), broken down by plant enzymes (phytodegradation), or released into the atmosphere in a less toxic form (phytovolatilization).

The effectiveness of phytoremediation can be enhanced by the microbial communities that live in the root zone (rhizosphere). This synergistic relationship, known as rhizoremediation, can accelerate the breakdown of organic pollutants. nih.gov Certain plants release compounds that can stimulate the growth and activity of pollutant-degrading microbes. nih.gov For instance, some plants have been shown to stimulate the degradation of polychlorinated biphenyls (PCBs), another persistent organic pollutant. nih.gov Given that some plants have been found to contain phthalates like bis(2-ethylhexyl) phthalate (DEHP), it suggests that some plant species may have mechanisms to tolerate and potentially metabolize these compounds. researchgate.netmdpi.com

Further research is needed to identify specific plant species that are effective in taking up and degrading BHEP and to understand the mechanisms involved.

Sustainable Waste Management and Recycling Strategies for BHEP-Containing Materials

Effective management of waste containing BHEP is crucial to prevent environmental contamination. hazwoper-osha.com A sustainable approach emphasizes a waste management hierarchy that prioritizes source reduction, reuse, and recycling. epa.govepa.gov

Source Reduction and Reuse: The most effective strategy is to reduce the production and use of BHEP in the first place. epa.gov This involves finding safer alternatives for its applications. Reusing products containing BHEP, when safe and feasible, can also extend their life and delay their entry into the waste stream. hazwoper-osha.com

Recycling: For plastic materials that contain BHEP as a plasticizer, recycling is a key strategy to reduce waste and conserve resources. mdpi.com However, the presence of additives like BHEP can complicate the recycling process. mdpi.com Mechanical recycling, the most common method, can result in lower-quality recycled plastic due to the presence of such additives. mdpi.com

Chemical recycling is an emerging set of technologies that can break down plastics into their basic chemical components, which can then be used to create new, high-quality plastics. eppendorf.com This approach can potentially handle plastic waste with a higher level of contamination from additives.

Another strategy involves pretreatment of plastic waste to remove additives before recycling. mdpi.comresearchgate.net For example, solvent extraction techniques using biosolvents have been investigated to remove colorants and other additives from plastics, which could potentially be adapted for the removal of BHEP. mdpi.comresearchgate.net

Table 2: Waste Management Hierarchy for BHEP-Containing Materials

| Strategy | Description | Reference |

| Source Reduction | Minimizing the production and use of BHEP. | epa.gov |

| Reuse | Extending the life of products containing BHEP. | hazwoper-osha.com |

| Recycling | Processing waste materials to produce new products. | mdpi.com |

| Energy Recovery | Converting non-recyclable waste into energy. | epa.gov |

| Treatment and Disposal | Safe treatment and disposal of remaining waste. | hazwoper-osha.com |

Proper labeling and sorting of plastic waste are essential for effective recycling. uiowa.edu Educating consumers and waste management professionals about the types of plastics and their proper disposal can significantly improve recycling rates and reduce the amount of BHEP-containing materials entering landfills or incinerators. uiowa.edu

Future Research Directions and Policy Implications for Bis 2 Hydroxyethyl Phthalate

Development of Sustainable and Green Chemistry Approaches for BHEP Production

The traditional synthesis of phthalates involves the esterification of phthalic acid with an alcohol, in this case, ethylene (B1197577) glycol. mdpi.com However, the future of chemical manufacturing is increasingly geared towards sustainability and green chemistry principles. A significant area of research that exemplifies this shift is the chemical recycling of polyethylene (B3416737) terephthalate (B1205515) (PET) plastic waste. digitellinc.com

This recycling process, known as glycolysis, breaks down PET and yields bis(2-hydroxyethyl) terephthalate (BHET), an isomer of BHEP. digitellinc.comresearchgate.netresearchgate.net BHET serves as a valuable monomer that can be used to regenerate PET or be incorporated into other polymers like polyurethanes, creating a more circular economy for plastics. digitellinc.comdigitellinc.com Glycolysis is considered advantageous over other chemical recycling methods due to lower energy consumption, reduced greenhouse gas emissions, and minimized toxicity. digitellinc.com

While extensive research focuses on the high-value application of the terephthalate isomer (BHET) from recycled PET, there is a notable lack of specific research into green chemistry approaches for the production of the phthalate (B1215562) isomer, BHEP. digitellinc.comresearchgate.netresearchgate.net Future research could explore sustainable pathways to BHEP, potentially through biocatalysis or the use of renewable feedstocks, moving away from petrochemical-based phthalic anhydride. Another avenue could be investigating whether mixed phthalate/terephthalate waste streams could be co-processed to yield a mixture of monomers including BHEP, although the separation and purification challenges would need to be addressed.

Integration of Advanced Analytical Techniques for Trace-Level BHEP Detection

Ensuring environmental and human safety requires robust analytical methods capable of detecting trace levels of BHEP and other phthalates in complex matrices like water, soil, and biological tissues. Because phthalates are pervasive in laboratory environments, a primary challenge is preventing sample contamination during analysis. cdc.gov This necessitates rigorous procedures, including pre-washing materials and using high-purity solvents. cdc.gov